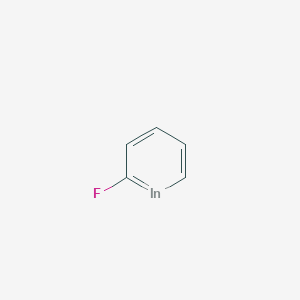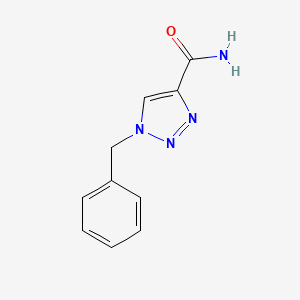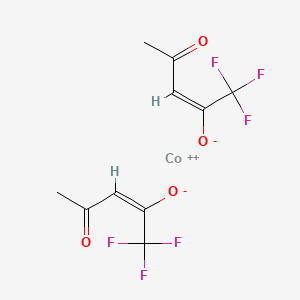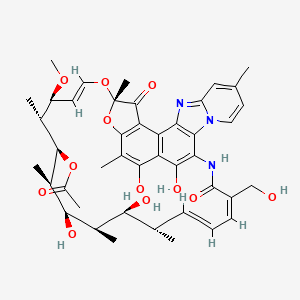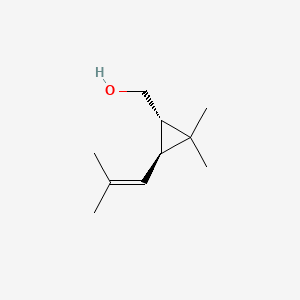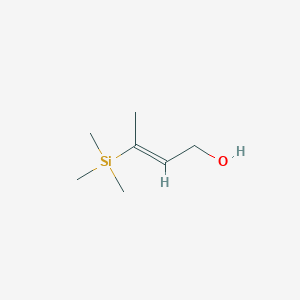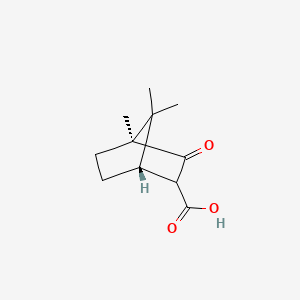
21-Acetyl-6β-fluorotriamcinolone Acetonide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
21-Acetyl-6β-fluorotriamcinolone Acetonide is a chemical compound with the molecular formula C₂₆H₃₂F₂O₇ and a molecular weight of 494.52 . It is a derivative of triamcinolone acetonide, a synthetic glucocorticosteroid with immunosuppressive and anti-inflammatory properties .
Physical And Chemical Properties Analysis
The physical and chemical properties of 21-Acetyl-6β-fluorotriamcinolone Acetonide include a predicted density of 1.34±0.1 g/cm3 and a predicted boiling point of 591.1±50.0 °C .Aplicaciones Científicas De Investigación
Inhibition of Inflammatory-Angiogenesis
Triamcinolone acetonide-loaded polyurethane implants (TA PU implants) have been developed for the local treatment of different pathologies including arthritis, ocular and neuroinflammatory disorders . The TA released from the PU implants efficiently inhibited the inflammatory-angiogenesis induced by sponge discs in an experimental animal model .
Treatment of Arthritis
The TA PU implants have shown potential for the local treatment of arthritis . The controlled release of triamcinolone acetonide from these implants can help manage the inflammation and pain associated with arthritis .
Treatment of Ocular Disorders
Ocular disorders that involve inflammation can potentially be treated with TA PU implants . The controlled release of the drug can help manage the inflammation and prevent further damage to the eye .
Treatment of Neuroinflammatory Disorders
Neuroinflammatory disorders can also be managed with the help of TA PU implants . The controlled release of triamcinolone acetonide can help reduce inflammation in the nervous system .
Impact on Mesenchymal Stem Cells (MSCs)
Triamcinolone acetonide has been found to have an impact on human bone marrow derived MSC viability . It induced apoptosis and promoted adipogenesis while impairing chondrogenesis of MSCs . This could have implications for the healing process in various tissues .
Modulation of Inflammatory Response
RNA sequencing indicated that triamcinolone acetonide modulated the inflammatory response of MSCs . This could have an impact on the immunologic environment where the inflammatory phase is a physiological part of the natural healing process .
Mecanismo De Acción
Target of Action
21-Acetyl-6β-fluorotriamcinolone Acetonide is a derivative of Triamcinolone . Triamcinolone is a glucocorticoid used to treat a wide variety of inflammatory conditions of organ systems and tissues . The primary targets of this compound are the glucocorticoid receptors in the body .
Mode of Action
The compound interacts with its targets, the glucocorticoid receptors, and induces anti-inflammatory effects . It does this by binding to the glucocorticoid receptors, which leads to changes in gene expression and a decrease in the production of inflammatory mediators .
Biochemical Pathways
As a glucocorticoid, it is likely to affect pathways related to inflammation and immune response .
Pharmacokinetics
It is known that glucocorticoids like triamcinolone are metabolized in the liver and excreted in urine and feces .
Result of Action
The molecular and cellular effects of 21-Acetyl-6β-fluorotriamcinolone Acetonide’s action are primarily anti-inflammatory. By binding to glucocorticoid receptors, it reduces the production of inflammatory mediators, leading to a decrease in inflammation and immune response .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 21-Acetyl-6β-fluorotriamcinolone Acetonide involves the acetylation of 6β-fluorotriamcinolone followed by acetonide formation.", "Starting Materials": [ "6β-fluorotriamcinolone", "acetic anhydride", "pyridine", "methanol", "acetic acid", "sodium bicarbonate", "acetonide" ], "Reaction": [ "6β-fluorotriamcinolone is reacted with acetic anhydride and pyridine in methanol to form 21-Acetyl-6β-fluorotriamcinolone.", "The resulting product is then reacted with acetic anhydride and pyridine in methanol to form the diacetate intermediate.", "The diacetate intermediate is then reacted with acetic acid and sodium bicarbonate to form 21-Acetyl-6β-fluorotriamcinolone Acetonide." ] } | |
Número CAS |
67438-37-3 |
Nombre del producto |
21-Acetyl-6β-fluorotriamcinolone Acetonide |
Fórmula molecular |
C₂₆H₃₂F₂O₇ |
Peso molecular |
494.52 |
Sinónimos |
(6β,11β,16α)-21-(Acetyloxy)-6,9-difluoro-11-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]pregna-1,4-diene-3,20-dione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



